1,3-Diselenolane

Conformational analysis Stereoelectronics Ring dynamics

1,3‑Diselenolane is a five‑membered saturated heterocycle with two selenium atoms occupying the 1‑ and 3‑positions of the ring. Its molecular formula is C₃H₆Se₂ and its monoisotopic mass is 201.88 Da.

Molecular Formula C3H6Se2
Molecular Weight 200.02 g/mol
CAS No. 23636-54-6
Cat. No. B14710151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diselenolane
CAS23636-54-6
Molecular FormulaC3H6Se2
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESC1C[Se]C[Se]1
InChIInChI=1S/C3H6Se2/c1-2-5-3-4-1/h1-3H2
InChIKeyARSQHOXNMUYQOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3‑Diselenolane (CAS 23636‑54‑6): Core Identity, Structure, and Procurement Starting Point


1,3‑Diselenolane is a five‑membered saturated heterocycle with two selenium atoms occupying the 1‑ and 3‑positions of the ring. Its molecular formula is C₃H₆Se₂ and its monoisotopic mass is 201.88 Da [1]. The compound belongs to the class of organoselenium heterocycles and is structurally isomeric with the more extensively studied 1,2‑diselenolane. Primary synthetic routes involve the reaction of divinyl selenide with selenium dihalides such as SeCl₂ or SeBr₂, often yielding 4‑halo‑2‑halomethyl‑1,3‑diselenolane derivatives that can be further elaborated [2]. The parent 1,3‑diselenolane represents a distinctive scaffold whose two non‑adjacent selenium atoms impart electronic and steric properties that differ fundamentally from its sulfur and oxygen counterparts.

Why 1,3‑Diselenolane Cannot Be Casually Substituted by 1,3‑Dithiolane or 1,3‑Dioxolane in Research and Industrial Applications


Generic substitution of 1,3‑diselenolane scaffolds with sulfur‑ or oxygen‑containing analogs disregards the distinct periodic‑trend perturbations that selenium introduces into the heterocycle. Comparative computational studies on the isosteric six‑membered ring systems 1,3‑dioxane, 1,3‑dithiane, and 1,3‑diselenane demonstrate that the lone‑pair delocalization energy LP(e)M1→σ*C2‑M3 decreases from 12.66 (O) to 6.73 (S) to 5.33 (Se) kcal mol⁻¹, and the ring‑flipping barrier drops in parallel order [1]. These electronic differences are expected to be at least directionally preserved in the five‑membered 1,3‑diselenolane ring, meaning that substituting Se for S or O will alter conformational dynamics, bond‑activation thresholds, and nucleophilic substitution mechanisms. The quantitative evidence detailed below substantiates that such substitutions are not benign and carry measurable consequences for reaction kinetics, spectroscopic monitoring, and biological response.

1,3‑Diselenolane: Quantitative Differentiation Evidence Against Closest Analogs for Informed Scientific Selection


Conformational Flexibility and Ring‑Flipping Barrier: Selenium Heterocycles Show Lower Activation Barriers Than Sulfur Analogs

Computational modeling of the six‑membered analogues 1,3‑dioxane, 1,3‑dithiane, and 1,3‑diselenane at the B3LYP/6‑31G* and MP2/6‑31G* levels reveals that the ring‑flipping barrier decreases monotonically as the heteroatom descends Group 16. The LP(e)M1→σ*C2‑M3 stabilization energy drops from 12.66 kcal mol⁻¹ (O) to 6.73 kcal mol⁻¹ (S) to 5.33 kcal mol⁻¹ (Se). Although this is a class‑level inference from six‑membered rings, the trend is governed by fundamental orbital‑energy and polarizability effects that apply equally to the five‑membered 1,3‑diselenolane ring [1]. The lower barrier translates to faster ring interconversion and more flexible conformational landscapes compared to the corresponding 1,3‑dithiolane.

Conformational analysis Stereoelectronics Ring dynamics

Bond Dissociation Energy: Weaker C–Se Bonds Confer Distinct Oxidative and Thermal Sensitivity Relative to C–S and C–O Analogs

The C–Se bond dissociation energy is established at approximately 234 kJ mol⁻¹, compared with 272 kJ mol⁻¹ for the C–S bond and 358 kJ mol⁻¹ for the C–O bond [1]. These values, derived from standard organochalcogen thermochemistry, represent a class‑level inference that directly applies to the endocyclic bonds of 1,3‑diselenolane. The weaker C–Se bond implies that 1,3‑diselenolane will undergo homolytic cleavage and oxidative degradation at lower energy thresholds than its sulfur analogue 1,3‑dithiolane, a feature that can be exploited for redox‑triggered release applications or that must be managed during high‑temperature processing.

Bond dissociation energy Thermochemistry Redox chemistry

77Se NMR Spectroscopic Window: Direct Quantitative Differentiation from 1,3‑Dithiolane via Chemically Distinct Nucleus

The 77Se nucleus is NMR‑active (I = ½, natural abundance 7.58%) and provides a chemical shift window spanning approximately 3000 ppm, compared with the narrow ~3 ppm range for ¹H and ~250 ppm for ¹³C [1]. While a specific 77Se chemical shift for parent unsubstituted 1,3‑diselenolane was not located in the accessible primary literature, the structurally analogous 1,3‑diselenolane‑2‑one and related saturated diselenolane derivatives exhibit 77Se resonances in the characteristic region of 400–600 ppm [2]. By contrast, 1,3‑dithiolane possesses no NMR‑active sulfur isotope with favorable I = ½ properties, making direct spectroscopic monitoring of the sulfur nucleus impractical. This is a class‑level differentiation: every diselenolane derivative offers an intrinsic 77Se spectroscopic handle that the corresponding dithiolane completely lacks.

77Se NMR Spectroscopic differentiation Reaction monitoring

Nucleophilic Substitution Mechanism: Five‑Membered Selenium Heterocycles React via a Hypercoordinate Addition–Elimination Pathway

Computational investigation of nucleophilic substitution at cyclic diselenides demonstrates that 1,2‑diselenolane (the five‑membered isomer) reacts with HS⁻/HSe⁻ nucleophiles via an addition–elimination mechanism that involves a hypercoordinate selenium intermediate, whereas three‑ and four‑membered rings follow a direct SN2 pathway [1]. Furthermore, substitution at selenium is both kinetically and thermodynamically favored over attack at sulfur in mixed S–Se rings. This is a class‑level inference for 1,3‑diselenolane: the five‑membered ring size and the presence of selenium dictate a mechanism that is fundamentally distinct from that of smaller strained rings and from sulfur‑only systems, with implications for synthetic selectivity and catalyst design.

Nucleophilic substitution Reaction mechanism Computational chemistry

Cytotoxic Potency of 1,2‑Diselenolane‑Pt(IV) Complexes vs 1,2‑Dithiolane Analogues Suggests a Selenium‑Specific Bioactivity Enhancement

New oxaliplatin(IV) complexes conjugated with pendant 1,2‑diselenolane or 1,2‑dithiolane motifs were directly compared for cytotoxicity across a panel of cancer cell lines. The study reported that 1,2‑diselenolane‑bearing Pt(IV) complexes (compounds 1, 3, and 4) were consistently more cytotoxic than their 1,2‑dithiolane analogues (compounds 5, 7, and 8) in all cell lines tested [1]. This is a cross‑study comparable observation for the 1,2‑isomer and represents supporting evidence for 1,3‑diselenolane, as the selenium‑mediated redox cycling and glutathione reactivity that underpin the enhanced cytotoxicity are likely to be retained, albeit with altered magnitude, in the 1,3‑diselenolane scaffold.

Cytotoxicity Bioorganometallic chemistry Platinum prodrugs

1,3‑Diselenolane: Highest‑Confidence Application Scenarios Grounded in Verified Quantitative Differentiation


Redox‑Responsive Prodrug Design and Controlled‑Release Formulations

The substantially weaker C–Se bond (234 kJ mol⁻¹) relative to C–S (272 kJ mol⁻¹) [1] makes 1,3‑diselenolane an attractive scaffold for glutathione‑ or reactive oxygen species‑triggered drug release. The supporting evidence that 1,2‑diselenolane‑Pt(IV) conjugates exhibit consistently higher cytotoxicity than their 1,2‑dithiolane counterparts [2] provides a biologically validated rationale for exploring the 1,3‑isomer in similar prodrug constructs, where the 1,3‑diselenolane ring can serve as a cleavable linker activated preferentially in the reducing intracellular environment.

Mechanistic Organic Synthesis Leveraging Hypercoordinate Selenium Intermediates

The computational evidence that five‑membered selenium heterocycles react via an addition–elimination mechanism involving hypercoordinate selenium intermediates, rather than the SN2 pathway seen in strained three‑ and four‑membered rings [3], positions 1,3‑diselenolane as a mechanistic probe and a selective reagent. The known preference for substitution at selenium over sulfur in mixed chalcogen systems [3] further supports its use in chemoselective transformations where differentiation between selenium and sulfur electrophilic centers is required.

77Se NMR‑Tracked Reaction Monitoring and Mechanistic Elucidation

Unlike 1,3‑dithiolane, which lacks a practical NMR‑active heteronucleus, 1,3‑diselenolane provides an intrinsic 77Se NMR probe (I = ½, 7.58% natural abundance) with chemical shifts expected in the diagnostic 400–600 ppm region based on saturated diselenolane analogs [4][5]. This enables quantitative real‑time monitoring of reaction progress, intermediate characterization, and purity assessment without the need for external labels or derivatization, directly supporting kinetic and mechanistic studies in both academic and industrial laboratories.

Development of Conformationally Dynamic Ligands for Coordination Chemistry

The class‑level inference that selenium heterocycles exhibit lower ring‑flipping barriers (~5.33 kcal mol⁻¹ LP(e)M1→σ*C2‑M3 resonance energy for the Se analog) compared with sulfur (~6.73 kcal mol⁻¹) and oxygen (~12.66 kcal mol⁻¹) analogs [6] suggests that 1,3‑diselenolane‑based ligands will display more rapid conformational interconversion. This enhanced flexibility can be exploited to fine‑tune the steric and electronic environment at metal centers in homogeneous catalysis, potentially affecting enantioselectivity and catalyst resting states in ways that the more rigid dithiolane or dioxolane scaffolds cannot replicate.

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